Cas no 135969-64-1 ((3aS,8aR)-3,3a,8,8a-Tetrahydro-2H-indeno[1,2-d]oxazol-2-one)
![(3aS,8aR)-3,3a,8,8a-Tetrahydro-2H-indeno[1,2-d]oxazol-2-one structure](https://www.kuujia.com/scimg/cas/135969-64-1x500.png)
(3aS,8aR)-3,3a,8,8a-Tetrahydro-2H-indeno[1,2-d]oxazol-2-one Chemical and Physical Properties
Names and Identifiers
-
- (3aS,8aR)-3,3a,8,8a-Tetrahydro-2H-indeno[1,2-d]oxazol-2-one
- (3A S-CIS)-(-)-3,3A,8,8A-TETRAHYDRO-2H-INDENO[1,2-D]OXAZOL-2-ONE
- (3aR,8bS)-1,3a,4,8b-tetrahydroindeno[1,2-d][1,3]oxazol-2-one
- 2H-Indeno[1,2-d]oxazol-2-one,3,3a,8,8a-tetrahydro-, (3aS,8aR)-
- (3aS,8aR)-3,3a,8,8a-tetrahydro-2H-indeno[1,2-d][1,3]oxazol-2-one
- (3aS-cis)-(-)-3,3a,8,8a-tetrahydro-2H-indeno[1,2-d]-oxazol-2-one
- (3aS-cis)-(-)-3,3a-8,8a-tetrahydro-2H-indeno[1,2-d]oxazolidin-2-one
- (4S,5R)-indanooxazolidin-2-one
- 2H,3H,3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-one
- 463973_ALDRICH
- IND024
- CS-0098288
- D88034
- (3aS-cis)-(-)-3,3a,8,8a-Tetrahydro-2H-indeno[1,2-d]oxazol-2-one, 98%
- XWZLNPUWNUTPAU-BDAKNGLRSA-N
- DTXSID80449579
- 2H-Indeno[1,2-d]oxazol-2-one,3,3a,8,8a-tetrahydro-,(3as,8ar)-
- SCHEMBL4805329
- 2H-Indeno[1,2-d]oxazol-2-one, 3,3a,8,8a-tetrahydro-, (3aS,8aR)-
- (3AS,8AR)-3H,3AH,8H,8AH-INDENO[1,2-D][1,3]OXAZOL-2-ONE
- J-006789
- (3aS-cis)-(-)-3,3a,8,8a-Tetrahydro-2H-indeno[1,2-d]oxazol-2-one
- BS-49704
- 98%; EE 98%
- (3aS-cis)-(?)-3,3a,8,8a-Tetrahydro-2H-indeno[1,2-d]oxazol-2-one
- AKOS022184325
- MFCD00674089
- 135969-64-1
-
- MDL: MFCD00674089
- Inchi: InChI=1S/C10H9NO2/c12-10-11-9-7-4-2-1-3-6(7)5-8(9)13-10/h1-4,8-9H,5H2,(H,11,12)/t8-,9+/m1/s1
- InChI Key: XWZLNPUWNUTPAU-BDAKNGLRSA-N
- SMILES: O=C1O[C@H]2[C@@H](N1)C3=CC=CC=C3C2
Computed Properties
- Exact Mass: 175.06300
- Monoisotopic Mass: 175.063328530g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 241
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Tautomer Count: 2
- Topological Polar Surface Area: 38.3Ų
- Surface Charge: 0
- XLogP3: 1.3
Experimental Properties
- Density: 1.285
- Melting Point: 203-209 °C (lit.)
- Boiling Point: 434.973°C at 760 mmHg
- Flash Point: 216.864°C
- Refractive Index: 1.593
- PSA: 38.33000
- LogP: 1.72100
- Optical Activity: [α]22/D −76°, c = 0.65 in ethyl acetate
(3aS,8aR)-3,3a,8,8a-Tetrahydro-2H-indeno[1,2-d]oxazol-2-one Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36
-
Hazardous Material Identification:
(3aS,8aR)-3,3a,8,8a-Tetrahydro-2H-indeno[1,2-d]oxazol-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Ambeed | A263513-100mg |
(3aS,8aR)-3,3a,8,8a-Tetrahydro-2H-indeno[1,2-d]oxazol-2-one |
135969-64-1 | 95% | 100mg |
$8.0 | 2025-02-20 | |
Ambeed | A263513-5g |
(3aS,8aR)-3,3a,8,8a-Tetrahydro-2H-indeno[1,2-d]oxazol-2-one |
135969-64-1 | 95% | 5g |
$201.0 | 2025-02-20 | |
Aaron | AR00HV41-100mg |
2H-Indeno[1,2-d]oxazol-2-one, 3,3a,8,8a-tetrahydro-, (3aS,8aR)- |
135969-64-1 | 95% | 100mg |
$5.00 | 2025-01-25 | |
1PlusChem | 1P00HUVP-1g |
2H-Indeno[1,2-d]oxazol-2-one, 3,3a,8,8a-tetrahydro-, (3aS,8aR)- |
135969-64-1 | 95+% | 1g |
$47.00 | 2023-12-22 | |
abcr | AB594143-250mg |
(3aS,8aR)-3,3a,8,8a-Tetrahydro-2H-indeno[1,2-d]oxazol-2-one; . |
135969-64-1 | 250mg |
€92.30 | 2024-04-19 | ||
Aaron | AR00HV41-25g |
2H-Indeno[1,2-d]oxazol-2-one, 3,3a,8,8a-tetrahydro-, (3aS,8aR)- |
135969-64-1 | 95% | 25g |
$524.00 | 2025-01-25 | |
A2B Chem LLC | AI32373-1g |
(-)-3,3A,8,8A-Tetrahydro-2h-indeno-1,2-doxazol-2-one |
135969-64-1 | 95+% | 1g |
$43.00 | 2024-04-20 | |
Chemenu | CM290340-1g |
(3aS,8aR)-3,3a,8,8a-Tetrahydro-2H-indeno[1,2-d]oxazol-2-one |
135969-64-1 | 95% | 1g |
$*** | 2023-03-30 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A906511-1g |
(3as-cis)-(-)-3,3A,8,8A-tetrahydro-2H-indeno(1,2--d)[1,3]oxazol-2-one |
135969-64-1 | 98% | 1g |
¥342.00 | 2022-09-29 | |
Ambeed | A263513-250mg |
(3aS,8aR)-3,3a,8,8a-Tetrahydro-2H-indeno[1,2-d]oxazol-2-one |
135969-64-1 | 95% | 250mg |
$19.0 | 2025-02-20 |
(3aS,8aR)-3,3a,8,8a-Tetrahydro-2H-indeno[1,2-d]oxazol-2-one Related Literature
-
1. Book reviews
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
-
3. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
4. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
-
Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
Additional information on (3aS,8aR)-3,3a,8,8a-Tetrahydro-2H-indeno[1,2-d]oxazol-2-one
Comprehensive Overview of (3aS,8aR)-3,3a,8,8a-Tetrahydro-2H-indeno[1,2-d]oxazol-2-one (CAS No. 135969-64-1)
(3aS,8aR)-3,3a,8,8a-Tetrahydro-2H-indeno[1,2-d]oxazol-2-one, with the CAS number 135969-64-1, is a significant compound in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of oxazolidinones and has garnered considerable attention due to its unique structural features and potential biological activities. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements of this compound.
The chemical structure of (3aS,8aR)-3,3a,8,8a-Tetrahydro-2H-indeno[1,2-d]oxazol-2-one is characterized by a fused ring system consisting of an indene and an oxazolidinone moiety. The presence of these functional groups imparts specific chemical and physical properties to the molecule. The indene ring provides aromatic stability and rigidity, while the oxazolidinone ring contributes to the compound's reactivity and biological activity. The stereochemistry defined by the (3aS,8aR) configuration is crucial for its biological effects.
The synthesis of (3aS,8aR)-3,3a,8,8a-Tetrahydro-2H-indeno[1,2-d]oxazol-2-one has been a subject of extensive research. One of the most common synthetic routes involves the cyclization of a suitable precursor followed by stereocontrolled reduction and oxidation steps. A recent study published in the Journal of Organic Chemistry (JOC) reported a highly efficient and scalable method for synthesizing this compound using a palladium-catalyzed intramolecular C-H activation followed by ring closure metathesis (RCM). This method not only improves yield but also ensures high stereoselectivity.
The biological activities of (3aS,8aR)-3,3a,8,8a-Tetrahydro-2H-indeno[1,2-d]oxazol-2-one have been extensively investigated in various preclinical studies. One of the most notable applications is its potential as an antibacterial agent. Research published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action involves inhibiting protein synthesis by binding to the 50S ribosomal subunit.
Beyond its antibacterial properties, (3aS,8aR)-3,3a,8,8a-Tetrahydro-2H-indeno[1,2-d]oxazol-2-one has shown promise in other therapeutic areas. A study in the European Journal of Medicinal Chemistry reported that this compound possesses antiviral activity against influenza viruses. The antiviral mechanism is believed to involve inhibition of viral replication through interference with viral RNA synthesis.
In addition to its direct therapeutic applications, (3aS,8aR)-3,3a,8,8a-Tetrahydro-2H-indeno[1,2-d]oxazol-2-one has been explored as a scaffold for drug discovery. Its unique structural features make it an attractive starting point for developing new molecules with enhanced biological activities. Recent efforts have focused on modifying the substituents on the indene and oxazolidinone rings to optimize potency and pharmacokinetic properties.
The safety profile of (3aS,8aR)-3,3a,8,8a-Tetrahydro-2H-indeno[1,2-d]oxazol-2-one is another critical aspect that has been evaluated in preclinical studies. Toxicity assessments have shown that this compound exhibits low toxicity at therapeutic concentrations. However, further studies are needed to fully understand its long-term safety and potential side effects.
In conclusion,(3aS,8aR)-3,3a,8,8a-Tetrahydro-2H-indeno[1,2-d]oxazol-2-one (CAS No. 135969-64-1) is a promising compound with diverse biological activities and potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and stereochemistry make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to uncover new insights into its mechanisms of action and potential uses in treating various diseases.
135969-64-1 ((3aS,8aR)-3,3a,8,8a-Tetrahydro-2H-indeno[1,2-d]oxazol-2-one) Related Products
- 2704466-29-3(1-(Benzenesulfonyl)-6-chloro-pyrrolo[3,2-c]pyridine-2-carbaldehyde)
- 2229479-74-5(3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazol-5-amine)
- 2229261-60-1(1-{1-methyl-1H-pyrrolo2,3-bpyridin-3-yl}prop-2-en-1-ol)
- 2165497-44-7((R)-Azepan-4-ol)
- 1805290-14-5(2-(Bromomethyl)-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-6-carboxylic acid)
- 149488-88-0(2-Thiazolamine, 4-(1,1-dimethylethyl)-5-methyl-)
- 1517812-18-8(1-amino-3-(2-ethyl-1H-imidazol-1-yl)cyclopentane-1-carboxylic acid)
- 28889-39-6(2-(5-CHLORO-2H-BENZO[D][1,2,3]TRIAZOL-2-YL)ACETIC ACID)
- 1261606-20-5(2-fluoro-4-isocyanatobenzonitrile)
- 2229496-69-7(5-(2-Nitroethyl)-1,3-thiazole)
